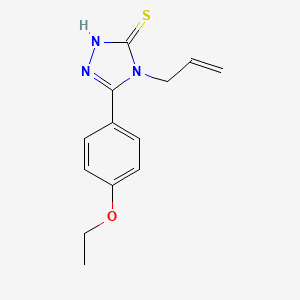
2-(5-ブロモチオフェン-2-イル)アセトニトリル
概要
説明
2-(5-Bromothiophen-2-yl)acetonitrile is an organic compound with the molecular formula C6H4BrNS. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. The compound is characterized by the presence of a bromine atom at the 5-position of the thiophene ring and a nitrile group attached to the acetonitrile moiety.
科学的研究の応用
2-(5-Bromothiophen-2-yl)acetonitrile has several applications in scientific research:
Material Science: Its optoelectronic properties are being explored for use in organic electronics, such as transistors and solar cells.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biological Research: Potential use in the development of bioactive compounds.
Medicinal Chemistry: Investigated for its role in the synthesis of pharmaceutical agents.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-Bromothiophen-2-yl)acetonitrile typically involves the bromination of 2-thiopheneacetonitrile. One common method includes the use of N-bromosuccinimide (NBS) in N,N-dimethylformamide (DMF) under an inert atmosphere. The reaction is carried out in the dark to prevent photodegradation, and the product is purified by column chromatography .
Industrial Production Methods: While specific industrial production methods for 2-(5-Bromothiophen-2-yl)acetonitrile are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity.
化学反応の分析
Types of Reactions: 2-(5-Bromothiophen-2-yl)acetonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura and Stille coupling reactions to form carbon-carbon bonds.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) in methanol.
Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate (K2CO3).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products:
Substitution Reactions: Products depend on the nucleophile used.
Coupling Reactions: Biphenyl derivatives.
Reduction: 2-(5-Bromothiophen-2-yl)ethylamine.
作用機序
The mechanism of action of 2-(5-Bromothiophen-2-yl)acetonitrile largely depends on its application. In organic electronics, its semiconducting behavior is attributed to the conjugated system of the thiophene ring, which facilitates electron transport. In chemical reactions, the bromine atom and nitrile group act as reactive sites for further functionalization .
類似化合物との比較
2-Thiopheneacetonitrile: Lacks the bromine substituent, making it less reactive in substitution reactions.
5-Bromo-2-thiophenecarboxaldehyde: Contains an aldehyde group instead of a nitrile group, leading to different reactivity.
2-(5-Chlorothiophen-2-yl)acetonitrile: Similar structure but with a chlorine atom, which affects its reactivity and applications.
Uniqueness: 2-(5-Bromothiophen-2-yl)acetonitrile is unique due to the presence of both a bromine atom and a nitrile group, which provide multiple reactive sites for chemical modifications. This makes it a versatile intermediate in organic synthesis and material science .
特性
IUPAC Name |
2-(5-bromothiophen-2-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrNS/c7-6-2-1-5(9-6)3-4-8/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFTILCZVZSZDLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Br)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10355992 | |
| Record name | 2-(5-bromothiophen-2-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10355992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71637-37-1 | |
| Record name | 2-(5-bromothiophen-2-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10355992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is notable about the crystal structure of 2-(5-Bromothiophen-2-yl)acetonitrile?
A: While previously reported as a liquid, research has revealed that 2-(5-Bromothiophen-2-yl)acetonitrile actually forms a crystalline structure. This structure is characterized by short centrosymmetric Type I Br⋯Br halogen interactions. [] These interactions occur between bromine atoms on adjacent molecules within the crystal lattice.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
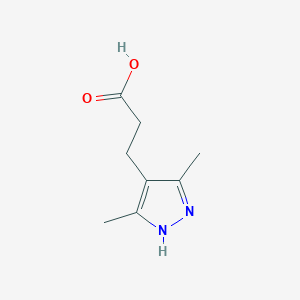
![7-Bromo-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1269654.png)
![2-(chloromethyl)-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1269655.png)
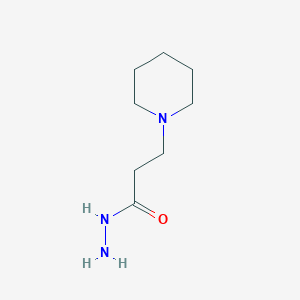


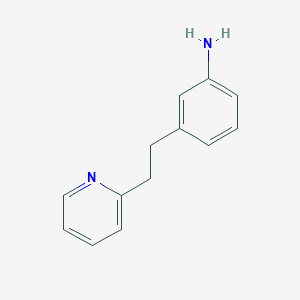
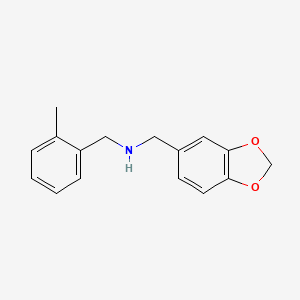
![2-[(4-Aminobenzoyl)amino]benzoic acid](/img/structure/B1269669.png)
![3-[(3-Fluorobenzyl)oxy]-4-methoxybenzaldehyde](/img/structure/B1269673.png)
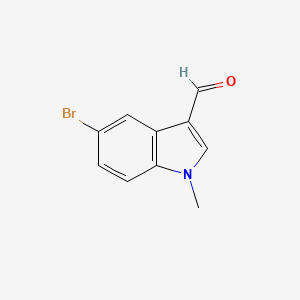
![2,2,2-Trifluoro-n-[(1r)-1-phenylethyl]acetamide](/img/structure/B1269676.png)
